![molecular formula C13H9F4NO2S B4598011 N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4598011.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H9F4NO2S and its molecular weight is 319.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.02901235 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Inhibition
One of the significant applications of these compounds is in the inhibition of specific biochemical pathways. For instance, certain benzenesulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which plays a critical role in neurological disorders. These inhibitors have been shown to increase kynurenic acid concentration in the brain, suggesting potential for neurological research and therapeutic applications (Röver et al., 1997).
Enantioselective Fluorination
In organic synthesis, certain N-fluorobenzenesulfonamide derivatives have been utilized to fine-tune the reactivity and selectivity in enantioselective fluorination reactions. These compounds, when used with chiral palladium complexes, have enabled the synthesis of 3-fluoro-2-oxindoles with excellent yields and enantioselectivities, highlighting their importance in developing fluorinated organic molecules with potential pharmaceutical applications (Wang et al., 2014).
Cyclooxygenase Inhibition
Research has also demonstrated the cyclooxygenase-2 (COX-2) inhibitory properties of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, indicating their potential as anti-inflammatory agents. The fluorine substitution on the benzenesulfonamide moiety, combined with an electron-donating group, has been found to yield compounds with selectivity and potency for COX-2 inhibition, offering a pathway for developing new anti-inflammatory drugs (Pal et al., 2003).
Electrophilic Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a novel electrophilic fluorinating reagent, represents another application in chemical synthesis. This compound, a sterically demanding analogue of N-fluorobenzenesulfonmide (NFSI), improves the enantioselectivity of products in fluorination reactions, underscoring its utility in synthesizing enantioselectively fluorinated molecules (Yasui et al., 2011).
Carbonic Anhydrase Inhibition
Additionally, benzenesulfonamide derivatives incorporating triazole moieties have shown to be highly effective inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. These inhibitors exhibit low nanomolar or subnanomolar inhibitory activity against human carbonic anhydrase isoforms II, IX, and XII, providing insights into the development of inhibitors for therapeutic applications (Nocentini et al., 2016).
Propiedades
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c14-11-7-6-9(13(15,16)17)8-12(11)18-21(19,20)10-4-2-1-3-5-10/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBJRIEXZVNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


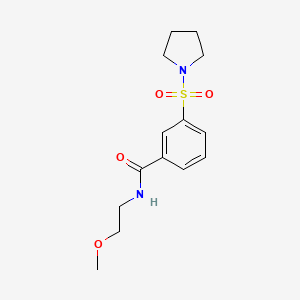

![3,5-dichloro-2-methoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4597939.png)
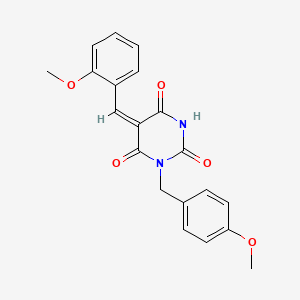
![methyl [5-(4-fluorobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4597958.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4597974.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4597977.png)
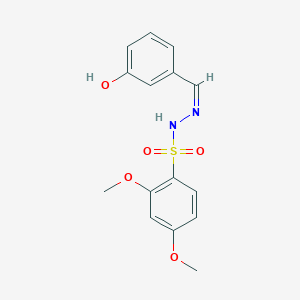
![2-(5-ethyl-2-thienyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4597997.png)
![3-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4598007.png)
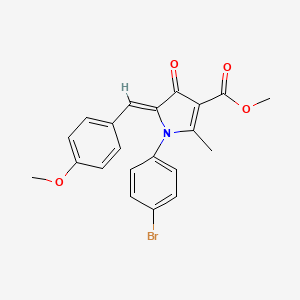
![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B4598022.png)
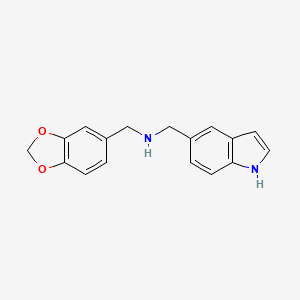
![N-(2-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4598035.png)
